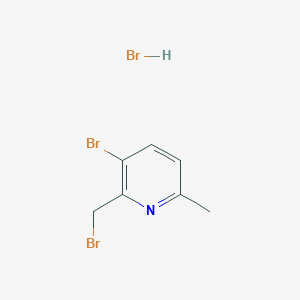

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-bromo-2-(bromomethyl)propionate” is a laboratory chemical . It has been used in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine . “3-Bromo-2-(bromomethyl)propionic acid” acts as an organic building block for the preparation of beta-substituted acrylates .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide” were not found, “Methyl 3-bromo-2-(bromomethyl)propionate” has been used in the synthesis of various compounds . Autopolymerization is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-2-(bromomethyl)propionate” is C5H8Br2O2 . The molecular weight is 259.93 .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-(bromomethyl)propionate” is a clear liquid with a boiling point of 60-62°C at 0.4 mmHg and a specific gravity of 1.82 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Medicinal Chemistry :

- This compound has been used in the synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone, demonstrating its utility in the attachment of specific groups to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).

- Efficient synthesis methods for 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, highlight its importance in drug development (Guo, Lu, & Wang, 2015).

Chemical Structure and Reactivity Studies :

- Studies on the chemical structure of related pyridinium compounds, such as the hydrogen bonding and packing in various hydrohalogenides of organic nitrogen bases, can provide insights into the reactivity and potential applications of 3-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide (Faber, Lemke, Spangenberg, & Bolte, 1999).

Polymer Chemistry :

- The compound has been studied in the context of polymer chemistry, particularly in the solution polymerization of its derivatives for the development of poly(methylenepyridinium)s, which highlights its potential in creating new polymeric materials (Monmoton, Lefebvre, & Fradet, 2008).

Advanced Ligand Design :

- Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine derivatives, utilizing similar bromomethylpyridine structures, underscores its role in the design of complex ligands, particularly for lanthanide(III) cation complexation (Charbonnière, Weibel, & Ziessel, 2001).

X-Ray Crystallography :

- The compound has been used in synthesizing Schiff base compounds for X-ray diffraction studies, as seen in the synthesis and crystal structure analysis of specific pyridine derivatives (Wang, Nong, Sht, & Qi, 2008).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide” were not found, the study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .

Eigenschaften

IUPAC Name |

3-bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N.BrH/c1-5-2-3-6(9)7(4-8)10-5;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBXAXUCBJLUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2479162.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)